molecular formula C11H9ClN2O B1619604 (2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone CAS No. 74978-28-2

(2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone

Cat. No.: B1619604
CAS No.: 74978-28-2
M. Wt: 220.65 g/mol
InChI Key: GUAGHTDLIMFQDF-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone is a synthetic compound belonging to the class of pyrrole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone typically involves the reaction of 2-amino-5-chlorobenzoyl chloride with pyrrole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential therapeutic applications, including its use as an anti-inflammatory and antimicrobial agent.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-chlorophenyl)(1H-indol-2-yl)methanone
  • (2-Amino-5-chlorophenyl)(1H-pyrrol-3-yl)methanone
  • (2-Amino-5-chlorophenyl)(1H-pyrrol-1-yl)methanone

Uniqueness

(2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-(1H-pyrrol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-7-3-4-9(13)8(6-7)11(15)10-2-1-5-14-10/h1-6,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAGHTDLIMFQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301063
Record name (2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74978-28-2
Record name MLS002920523
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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